4'-(2,4-Difluorophenoxy)acetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,4-difluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(15)8-13(14)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXSGIKEBHONGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374275 | |
| Record name | 4'-(2,4-Difluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-27-0 | |
| Record name | 4'-(2,4-Difluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ullmann Condensation Mechanism:while the Precise Mechanism of the Ullmann Reaction Has Been a Subject of Debate, a Widely Accepted Pathway Involves a Catalytic Cycle with Copper I As the Active Species.organic Chemistry.org
Step 1: Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (e.g., 4-bromoacetophenone) to a Cu(I) complex. This forms an organocopper(III) intermediate.
Step 2: Ligand Exchange: The phenoxide, formed by the deprotonation of 2,4-difluorophenol (B48109) by a base, coordinates to the copper(III) center, displacing the halide anion.
Step 3: Reductive Elimination: The final C-O bond is formed through reductive elimination from the copper(III) complex. This step releases the final product, 4'-(2,4-Difluorophenoxy)acetophenone, and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org
Nucleophilic Aromatic Substitution Snar Mechanism:this Pathway is Viable when a Potent Nucleophile Attacks an Aryl Ring That is Substituted with a Good Leaving Group and Activated by at Least One Strong Electron Withdrawing Group.masterorganicchemistry.comlibretexts.orgfor the Synthesis of 4 2,4 Difluorophenoxy Acetophenone, This Would Involve the 2,4 Difluorophenoxide Ion Attacking 4 Fluoroacetophenone.
Step 1: Nucleophilic Attack: The 2,4-difluorophenoxide anion attacks the carbon atom bearing the fluorine leaving group on the 4-fluoroacetophenone ring. This carbon is electrophilic due to both the inductive effect of the fluorine and, more importantly, the resonance-withdrawing effect of the para-acetyl group. masterorganicchemistry.com This addition step is typically the rate-determining step and results in the temporary loss of aromaticity. masterorganicchemistry.comlibretexts.org
Step 2: Formation of Meisenheimer Complex: A negatively charged, resonance-stabilized intermediate, known as a Meisenheimer complex, is formed. libretexts.org The negative charge is delocalized across the aromatic ring and onto the oxygen atom of the acetyl group, which provides significant stabilization. This stabilization by the electron-withdrawing group is crucial for the reaction to proceed. youtube.com
Step 3: Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding the final diaryl ether product. libretexts.org In SNAr reactions, fluoride is an excellent leaving group, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
Mechanism of Transformation
The structure of 4'-(2,4-Difluorophenoxy)acetophenone contains a ketone functional group, which is a site for various chemical transformations.
Aldol (B89426) Condensation: The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an electrophilic carbonyl compound (such as an aldehyde) in an aldol addition reaction. Subsequent dehydration of the resulting β-hydroxy ketone would lead to an α,β-unsaturated ketone, a chalcone (B49325) derivative. chegg.com
Baeyer-Villiger Oxidation: The ketone can undergo oxidation to form an ester. In the Baeyer-Villiger reaction, a peroxyacid (like m-CPBA) reacts with the ketone. The mechanism involves the migration of the phenoxy-substituted phenyl group to the adjacent oxygen atom, which would yield 4-(2,4-difluorophenoxy)phenyl acetate. researchgate.net
Reduction: The ketone can be reduced to a secondary alcohol, 1-[4-(2,4-difluorophenoxy)phenyl]ethanol. This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. wikipedia.org
Chemical Reactivity and Transformation Studies of 4 2,4 Difluorophenoxy Acetophenone
Electrophilic and Nucleophilic Character of the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule possesses both electrophilic and nucleophilic centers, which govern its reactivity.
The α-carbon atoms of the acetyl group are the molecule's primary nucleophilic precursors. In the presence of a suitable base, a proton can be abstracted from the methyl group to form a resonance-stabilized enolate. masterorganicchemistry.com Enolates are potent nucleophiles that can react with a variety of electrophiles. The formation of the enolate is a critical step in many condensation reactions. bham.ac.uk The stability and reactivity of the enolate are influenced by the choice of base, solvent, and temperature. Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate, whereas weaker bases in protic solvents may lead to the thermodynamic enolate, although in the case of acetophenone, only one enolate is possible. bham.ac.ukprinceton.edu Studies on the lithium enolate of the related 4-fluoroacetophenone have shown that deprotonation with LDA leads to the formation of various aggregate species in solution, including dimers and tetramers, whose reactivity can differ. nih.gov
The enolate of 4'-(2,4-Difluorophenoxy)acetophenone can act as an ambident nucleophile, with potential reaction sites at the α-carbon and the enolate oxygen. However, reactions with most electrophiles predominantly occur at the carbon atom. masterorganicchemistry.com
Reactions Involving the Phenoxy Group
The phenoxy group, specifically the ether linkage, is generally stable due to the strength of the aryl C-O bond. Cleavage of such diaryl ethers is challenging and requires harsh reaction conditions. wikipedia.org
Acid-catalyzed cleavage, a common method for cleaving alkyl ethers, is typically ineffective for diaryl ethers like this compound. libretexts.orglibretexts.org The mechanism for acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.com However, the sp²-hybridized carbons of the aromatic rings are poor electrophiles for Sₙ2 reactions, and the formation of unstable aryl cations makes an Sₙ1 pathway unfavorable. libretexts.org While strong acids like HBr and HI are used for alkyl-aryl ethers, they generally fail to cleave diaryl ethers. libretexts.org
Reactions involving strongly basic agents, such as organolithium compounds, can cleave certain ethers, but these conditions are more likely to promote reactions at the carbonyl group or α-carbon of the acetophenone moiety. wikipedia.org Therefore, the 2,4-difluorophenoxy group generally acts as a stable substituent under many reaction conditions.
Halogen-Specific Reactivity and Substitution Reactions
The molecule features halogen atoms at two distinct locations: the α-carbon of the acetyl group (after transformation) and the phenoxy ring.
α-Halogenation: The α-protons on the acetyl group are acidic and can be readily substituted with halogens under either acidic or basic conditions. The α-bromination of acetophenones is a common transformation, yielding α-bromoacetophenones which are valuable intermediates for synthesizing various heterocyclic compounds. taylorandfrancis.com This reaction typically proceeds via an enol or enolate intermediate. Reagents like bromine in acetic acid or N-Bromosuccinimide (NBS) are commonly employed for this purpose. taylorandfrancis.com
Oxidative and Reductive Transformations
The carbonyl group is the primary site for oxidative and reductive transformations.
Reduction: The ketone can be reduced to either a secondary alcohol or a methylene (B1212753) group.
Reduction to an Alcohol: Catalytic hydrogenation or, more commonly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone to the corresponding 1-(4'-(2,4-difluorophenoxy)phenyl)ethanol. The reduction of acetophenones to their corresponding alcohols is a well-established reaction. researchgate.net
Reduction to an Alkane (Deoxygenation): Complete reduction of the carbonyl to a methylene (CH₂) group can be achieved under harsh conditions. The Clemmensen reduction , which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is effective for aryl-alkyl ketones that are stable in strong acid. wikipedia.orgquora.comlibretexts.org Alternatively, the Wolff-Kishner reduction employs hydrazine (B178648) (H₂NNH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. wikipedia.orgbyjus.comucla.edu This method is suitable for substrates that are sensitive to acid but stable in strong base. adichemistry.com
Oxidation: The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids (e.g., m-CPBA) or peroxides. wikipedia.orgnih.gov In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl. For aryl-alkyl ketones like this compound, the migratory aptitude of the aryl group is generally greater than that of the methyl group. organic-chemistry.org This would lead to the formation of 4-(2,4-difluorophenoxy)phenyl acetate. The reaction mechanism involves a Criegee intermediate, and the migration step is typically rate-determining. wikipedia.orgresearchgate.net
Condensation and Addition Reactions of the Carbonyl Group
The electrophilic carbonyl carbon readily undergoes addition and condensation reactions, which are among the most important transformations for this compound class. These reactions are fundamental for building more complex molecular architectures.
Claisen-Schmidt Condensation: This is a base-catalyzed aldol (B89426) condensation between an aldehyde (with no α-hydrogens) and a ketone. wikipedia.org this compound can react with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to form chalcones (1,3-diaryl-2-propen-1-ones). taylorandfrancis.comresearchgate.netsapub.org These chalcones are versatile intermediates for synthesizing heterocyclic compounds. thepharmajournal.com
| Aldehyde Reactant | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaOH / Ethanol (B145695) | 1-(4'-(2,4-Difluorophenoxy)phenyl)-3-phenylprop-2-en-1-one | Good | sapub.org |
| Substituted Benzaldehydes | KOH / Methanol | Corresponding Substituted Chalcones | Variable | thepharmajournal.com |
Synthesis of Pyrazolines and Pyrazoles: The chalcones derived from this compound are key precursors for the synthesis of pyrazoline and pyrazole (B372694) heterocycles. Reaction of the α,β-unsaturated ketone system of the chalcone (B49325) with hydrazine or substituted hydrazines leads to cyclization. thepharmajournal.comnih.gov For example, reacting the chalcone with hydrazine hydrate (B1144303) in a solvent like ethanol or acetic acid yields a 4,5-dihydropyrazole (pyrazoline). researchgate.netnih.gov These pyrazolines can sometimes be oxidized to the corresponding aromatic pyrazoles. Alternatively, direct synthesis of pyrazoles can be achieved from the acetophenone by first forming an enaminone intermediate, which then condenses with hydrazine. galchimia.com
| Chalcone Precursor | Reagent | Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| 1-(4'-(2,4-Difluorophenoxy)phenyl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux | Pyrazoline | thepharmajournal.com |
| 1-(4'-(2,4-Difluorophenoxy)phenyl)-3-arylprop-2-en-1-one | Phenylhydrazine | Acetic Acid | Heat | N-Phenylpyrazoline | researchgate.netnih.gov |
Formation of Imines and Oximes: The carbonyl group can also react with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. masterorganicchemistry.com
Imine Formation: The reaction with a primary amine (R-NH₂) is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comorganic-chemistry.orgnih.gov
Oxime Formation: Reaction with hydroxylamine (NH₂OH) under mildly acidic or basic conditions yields the corresponding oxime. misuratau.edu.lyarpgweb.comrepec.org Acetophenone oximes can exist as a mixture of (E) and (Z) geometric isomers. arpgweb.comresearchgate.net These oximes are stable compounds and can serve as intermediates for further reactions, such as the Beckmann rearrangement or synthesis of other heterocycles. orgsyn.org
Structure Activity Relationship Sar and Derivative Design in the Context of 4 2,4 Difluorophenoxy Acetophenone
Design Principles for Novel Derivatives and Structural Analogs
The design of new derivatives based on the 4'-(2,4-Difluorophenoxy)acetophenone scaffold is guided by established chemical principles. Modifications are strategically introduced to modulate properties such as electronic distribution, lipophilicity, steric profile, and metabolic stability. Diversity-Oriented Synthesis (DOS) is a strategy employed to generate libraries of molecules with diverse structural features from a common starting material, which is a key approach in drug discovery processes. mdpi.com
Key design principles include:
Functional Group Variation on the Phenyl Ring: The introduction of additional substituents onto the acetophenone (B1666503) or phenoxy rings can dramatically alter the molecule's properties. For instance, adding an electron-donating group like methoxy (B1213986) (-OCH₃) can increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic substitution reactions. Conversely, incorporating a strongly electron-withdrawing and lipophilic group like trifluoromethyl (-CF₃) can increase the molecule's metabolic stability.
Isomeric Rearrangement: The positioning of the fluorine atoms has a significant impact. The symmetrical substitution pattern in a 3',5'-difluoro isomer, for example, results in a reduced dipole moment compared to the asymmetric 2',4'-difluoro arrangement found in the parent compound.
Halogen Substitution: Replacing or adding other halogen atoms can fine-tune reactivity. The introduction of chlorine atoms, for example, has been shown to increase the reactivity of related acetophenones in certain coupling reactions.
Modification of the Acetyl Group: The ketone functionality of the acetophenone moiety is a prime site for derivatization. It can be converted into other functional groups, such as oximes, which can form stable complexes with transition metals for applications in catalysis.
| Derivative Type | Structural Modification | Observed Impact | Reference |
|---|---|---|---|
| Methoxy Derivative | Addition of a methoxy group at the 3' position of the acetophenone core. | Increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity. | |
| Trifluoromethyl Derivative | Incorporation of a -CF₃ group at the 5' position of the acetophenone core. | Significantly increases lipophilicity (logP: 3.2 vs. 2.1 for the parent compound). | |
| Isomeric Analog | Fluorines at the 3' and 5' positions instead of 2' and 4'. | Creates a symmetrical substitution pattern, reducing the dipole moment. | |
| Halogenated Derivative | Substitution with chlorine atoms (e.g., 2',4'-dichloro-5'-fluoroacetophenone). | Increases reactivity in Suzuki-Miyaura couplings (yields of 75-85%). | |
| Oxime Derivative | Conversion of the ketone to an oxime. | Forms stable complexes with transition metals like Cu²⁺, useful in catalysis. |
Synthetic Strategies for Analog Generation
The generation of analogs of this compound relies on a range of established and modern synthetic methodologies. These strategies provide pathways to modify the core structure at various positions.
Ether Synthesis: The crucial phenoxy ether linkage is commonly formed via nucleophilic aromatic substitution or transition metal-catalyzed reactions. The Ullmann condensation, for example, is a classic method for forming diaryl ethers by reacting a phenol (B47542) with an aryl halide in the presence of a copper catalyst. mdpi.com
Friedel-Crafts Acylation: This reaction is a cornerstone for synthesizing the acetophenone portion of the molecule. It involves the acylation of an aromatic ring (like 1,3-difluorobenzene) with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst to attach the acetyl group. scialert.net
Multi-step Synthesis from Core Building Blocks: Complex derivatives can be assembled through multi-step sequences. For example, a process for synthesizing 2,4-dichloro-5-fluoroacetophenone involves the initial fluorination of 3,4-dichloronitrobenzene, followed by chlorination and subsequent acylation. google.com This highlights how different functionalities can be installed sequentially.
Diversity-Oriented Synthesis (DOS): Modern synthetic strategies like DOS utilize versatile building blocks, such as substituted acetophenones, to rapidly generate a wide array of structurally diverse analogs, including flavones, chalcones, and quinolones. mdpi.com For instance, aminodimethoxyacetophenones can be synthesized and scaled up from commercially available materials to serve as starting points for a variety of heterocyclic analogs. mdpi.com
Influence of Fluorine Substitution on Reactivity and Electronic Properties
The presence of two fluorine atoms on the phenoxy ring is a defining feature of this compound, profoundly influencing its chemical behavior. The unique properties of fluorine play a critical role in modulating the molecule's reactivity and electronic landscape. semanticscholar.org
Inductive Effect: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). nbinno.com This effect significantly lowers the electron density of the phenoxy ring, which in turn influences the ether oxygen and the attached acetophenone moiety. This modulation of the electron distribution can enhance the selectivity of subsequent chemical reactions. nbinno.com
Activation for Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the difluorophenoxy ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.
Modulation of Acidity and Basicity: The inductive effect can alter the pKa values of nearby functional groups. For the parent compound, it influences the basicity of the carbonyl oxygen.
Impact on Reaction Pathways: The substitution of fluorine can dramatically influence the outcome of chemical reactions, sometimes enabling new transformations that are not possible with non-fluorinated counterparts. semanticscholar.org This makes fluorinated compounds like this compound highly versatile building blocks in the synthesis of complex molecules. nbinno.com
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Electronic Properties | Strong electron-withdrawing inductive effect (-I) reduces electron density in the aromatic ring. | nbinno.com |
| Reactivity | Modulates the reactivity of the aromatic ring and adjacent functional groups, often enhancing reaction selectivity. | nbinno.com |
| Synthetic Utility | The unique effects of fluorine can be leveraged to explore new synthetic methods and reaction pathways. | semanticscholar.org |
| Transition State Stabilization | Fluorine atoms can stabilize certain transition states, activating specific sites for further chemical modification. | nbinno.com |
Impact of Phenoxy Group Modifications on Molecular Interactions
Modification of the phenoxy group, either by altering its substituents or by replacing it entirely, is a key strategy for tuning the intermolecular and intramolecular interactions of the resulting analogs. These changes can affect the molecule's conformation, binding affinity to biological targets, and material properties.
Steric Effects: The addition of bulky groups to the phenoxy ring can introduce steric hindrance. This can alter the preferred conformation of the molecule by restricting the rotation around the ether linkage. In some molecular systems, phenoxy groups have been observed to act as spacers between adjacent molecules in a crystal lattice, influencing solid-state packing. nih.gov
Electronic and Conjugation Effects: The introduction of substituents on the phenoxy ring can alter the electronic properties of the entire molecule. Adding more phenoxy rings to a core structure has been shown to enhance π-conjugation, leading to a red-shift in absorption spectra. nih.gov
Ionization Potential and Electron Affinity: Modifications to the phenoxy group can systematically alter a molecule's ionization potential and electron affinity. Studies on phenoxy-substituted perylenediimide (PDIB) derivatives have shown that increasing the number of phenoxy groups leads to a decrease in the ionization potential. nih.gov This is a critical parameter in the design of organic semiconductor materials. nih.gov
Hydrogen Bonding: Introducing or removing hydrogen bond donors or acceptors on the phenoxy ring would directly impact the molecule's ability to form hydrogen bonds, a critical interaction in both biological systems and crystal engineering.
Role of 4 2,4 Difluorophenoxy Acetophenone in Medicinal Chemistry Research and Biological Studies in Vitro
Utilization as a Building Block for Pharmaceutical Scaffolds
In the realm of organic and medicinal chemistry, the strategic value of a compound is often measured by its utility as a versatile building block for constructing more complex molecular architectures. Acetophenone (B1666503) and its derivatives are recognized as valuable precursors in the synthesis of a wide array of heterocyclic compounds and other pharmacologically relevant structures. nih.gov The presence of the ketone functional group and the activated aromatic rings in 4'-(2,4-Difluorophenoxy)acetophenone provides reactive sites for a variety of chemical transformations.
The acetophenone framework is a cornerstone in the synthesis of numerous pharmaceutical agents. Its chemical reactivity allows for its conversion into essential intermediates. nih.gov For instance, substituted acetophenones are crucial starting materials in the production of anti-inflammatory and analgesic drugs. chemimpex.com The difluorinated phenyl ring in this compound is a particularly valued feature, as the inclusion of fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound serves as a key intermediate for creating fluorinated aromatic compounds, which are integral to the development of advanced pharmaceutical agents. chemimpex.com
A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. semanticscholar.org The structure of this compound contains several key features that are common in established pharmacophore models, including:
Aromatic Rings: Capable of engaging in π-π stacking and hydrophobic interactions with biological targets.
Ketone Group: Can act as a hydrogen bond acceptor.
Ether Linkage: Provides conformational flexibility.
Fluorine Atoms: Can act as weak hydrogen bond acceptors and can alter the electronic properties of the aromatic ring, influencing binding interactions.
The combination of these features in a single, relatively simple molecule makes it an attractive scaffold for developing pharmacophoric units aimed at various biological targets. nih.gov Ligand-based pharmacophore modeling often starts with a set of active compounds to identify common chemical features responsible for their activity. semanticscholar.org The structural elements of this compound make it a suitable candidate for inclusion in such studies to design new molecules with desired biological profiles.
In Vitro Biological Activity Investigations of the Compound and its Derivatives
The biological potential of this compound and its derivatives can be explored through a variety of in vitro assays. Research on analogous acetophenone derivatives has revealed significant activity in several areas, providing a strong rationale for investigating this specific compound.
Various acetophenone derivatives have demonstrated inhibitory activity against a range of metabolic enzymes. A 2020 study investigated a series of acetophenone derivatives and found them to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I and hCA II), acetylcholinesterase (AChE), and tyrosinase. nih.gov The inhibition constants (Ki) and IC50 values from this study highlight the potential of the acetophenone scaffold as a basis for designing enzyme inhibitors. nih.gov
| Enzyme | Inhibition Constant (Ki) Range (µM) | IC50 Value Range (µM) |
|---|---|---|
| α-Glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - |
| Human Carbonic Anhydrase I (hCA I) | 555.76 ± 56.07 to 1,043.66 ± 98.78 | - |
| Human Carbonic Anhydrase II (hCA II) | 598.63 ± 90.04 to 945.76 ± 74.50 | - |
| Acetylcholinesterase (AChE) | 71.34 ± 11.25 to 143.75 ± 31.27 | - |
| Tyrosinase | - | 73.65 to 101.13 |
Furthermore, derivatives of 2,4-dihydroxyacetophenone have been synthesized and shown to be potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), with some compounds exhibiting excellent inhibitory activity with IC50 values in the low micromolar to nanomolar range. nih.gov
| Enzyme | Number of Potent Inhibitors | IC50 Value Range (µM) | Standard Drug (Suramin) IC50 (µM) |
|---|---|---|---|
| Phosphodiesterase-1 (PDE-1) | 14 | 0.05 ± 0.11 to 8.02 ± 1.03 | - |
| Phosphodiesterase-3 (PDE-3) | 11 | 0.012 ± 0.32 to 1.01 ± 0.22 | 1.05 ± 0.28 |
These findings suggest that the this compound scaffold could be a promising starting point for developing novel inhibitors for these or other enzymes.
Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. Studies on acetophenone derivatives have utilized various techniques to probe these interactions. Dielectric measurements have been used to study the fluid structure and molecular interactions of acetophenone derivatives in solution, revealing information about dipole moments and short-range intermolecular forces. dntb.gov.ua
Computational chemistry offers powerful tools for these mechanistic studies. Techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis have been applied to related molecules like 4-aminoacetophenone to investigate molecular structure, electronic properties, and the nature of intermolecular interactions that stabilize crystal packing. sciencepubco.com Molecular docking simulations are frequently employed to visualize and quantify the interactions between a ligand and the active site of a protein, providing insights into the binding mode and the key residues involved. nih.govmdpi.com Such computational approaches could be readily applied to this compound to predict its interactions with various biological macromolecules and to guide the design of more potent and selective analogs.
Role of this compound in Proteomics Research and Biological Studies (In Vitro)
Applications in Proteomics Research (e.g., irreversible protein labeling)
While direct studies detailing the specific application of this compound in proteomics research are not prevalent in the current body of scientific literature, the structural characteristics of the molecule suggest a potential role as a chemical probe for irreversible protein labeling, particularly through photoaffinity labeling techniques. This potential is primarily derived from the presence of the acetophenone moiety, a well-established photoreactive group in chemical biology and proteomics.
Photoaffinity Labeling (PAL): A Potential Application
Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions in complex biological systems. nih.govnih.govmdpi.com This method involves a "photoprobe," a molecule that can specifically bind to a target protein and, upon irradiation with UV light, forms a covalent bond with the protein. nih.govspringernature.com The acetophenone group within this compound can function as such a photoreactive handle. Upon UV activation, the ketone group of the acetophenone can be excited to a triplet state, which is capable of abstracting a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent crosslink. This process would irreversibly label the protein that the probe was interacting with.
The general workflow for a photoaffinity labeling experiment using a compound like this compound would involve incubating the probe with a cellular lysate or a purified protein mixture, followed by UV irradiation to induce covalent cross-linking. nih.gov Subsequent analysis, typically involving enrichment of the labeled proteins and identification by mass spectrometry, would reveal the protein targets of the probe. nih.gov
Structural Considerations for a Proteomics Probe
The utility of a chemical probe in proteomics is dictated by its structural and chemical properties. The this compound molecule possesses features that could be advantageous in this context.
The Acetophenone Moiety: As the photoreactive "warhead," the acetophenone group is essential for the irreversible labeling of target proteins. springernature.com
The 2,4-Difluorophenoxy Group: The difluorophenyl group can significantly influence the physicochemical properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov In the context of a proteomics probe, the difluorophenoxy moiety could contribute to the specificity of protein binding and reduce non-specific interactions. The metabolic stability conferred by the difluorophenyl group would be particularly relevant in studies involving complex biological matrices like cell lysates. nih.gov
Ketone Chemistry for Bioconjugation
Beyond photoaffinity labeling, the ketone functional group of this compound offers other avenues for protein modification, although these are not always irreversible in a single step. Ketones can react with hydrazide or aminooxy-functionalized molecules to form hydrazones and oximes, respectively. thermofisher.combiotium.com This type of reaction is frequently used to label biomolecules that have been engineered to contain a ketone or aldehyde group. thermofisher.combiotium.com While the resulting bond is not inherently as stable as the covalent linkage formed in photoaffinity labeling, the stability can be increased through subsequent reduction steps. thermofisher.com
Research Findings on Related Compounds
The application of acetophenone derivatives in proteomics is an active area of research. For instance, benzophenone-based photoprobes have been successfully employed to profile a wide range of proteins in complex proteomes. springernature.com These studies have demonstrated the feasibility of using ketone-containing aromatic compounds for irreversible protein labeling. Furthermore, the strategic incorporation of fluorine atoms into chemical probes is a recognized approach to modulate their biological activity and properties. Aryl fluorosulfates, for example, have been developed as versatile probes for chemical biology that can react with multiple nucleophilic amino acid residues. nih.govclaremont.edu
The table below summarizes the potential applications of this compound in proteomics based on the known reactivity of its functional groups.
| Functional Group | Potential Application in Proteomics | Mechanism of Action | Key Advantages |
| Acetophenone | Photoaffinity Labeling | UV-induced covalent cross-linking with interacting proteins. | Allows for the identification of direct binding partners in a complex mixture. |
| Ketone | Bioconjugation | Formation of oxime or hydrazone linkages with suitably functionalized proteins or tags. | Provides a site for the attachment of reporter molecules like fluorophores or biotin. |
| 2,4-Difluorophenoxy | Modulator of Physicochemical Properties | Influences binding affinity, specificity, and metabolic stability. | Can enhance the performance of the probe in biological systems. |
Computational and Theoretical Investigations of 4 2,4 Difluorophenoxy Acetophenone
Molecular Docking Simulations to Predict Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 4'-(2,4-Difluorophenoxy)acetophenone, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies exclusively focused on this compound are not widely published, research on analogous structures provides a clear indication of the approach. For instance, studies on molecules containing a 2,4-difluorophenoxy moiety have demonstrated its role in binding within protein active sites. In one such study, the 2,4-difluorophenoxy group of a dual inhibitor was predicted by docking simulations to occupy the acyl-binding pocket of human butyrylcholinesterase (hBChE) and the hydrophobic region I of p38α mitogen-activated protein kinase (MAPK). acs.org
The general procedure for a molecular docking study of this compound would involve:
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A target protein is identified, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled.
Analysis of Results: The results are analyzed based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). The binding poses with the lowest energy are examined to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
A hypothetical docking study could reveal how the difluorophenoxy and acetophenone (B1666503) moieties of the title compound contribute to binding, with the fluorine atoms potentially forming halogen bonds or other non-covalent interactions with amino acid residues in the active site.
Table 1: Example of Molecular Docking Data for an Analogous Compound
| Parameter | Value |
|---|---|
| Target Protein | p38α MAPK acs.org |
| Ligand | ARRY-371797 (contains 2,4-difluorophenoxy) acs.org |
| Key Interaction of 2,4-difluorophenoxy group | Occupancy of hydrophobic region I acs.org |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound.
For the closely related compound, 2',4'-Difluoroacetophenone (B1293509), DFT calculations have been employed to understand its molecular structure and reactivity. fluoromart.com Such calculations can determine various electronic properties:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles are calculated to find the most stable 3D structure of the molecule.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visualization of the total electrostatic potential on the electron density surface. It helps in identifying the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
For this compound, DFT calculations would likely show that the electronegative oxygen and fluorine atoms create electron-rich regions, while the carbonyl carbon would be an electron-deficient site.
Table 2: Computed Properties for a Related Compound (2',4'-Difluoroacetophenone)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₂O nih.gov |
| Molecular Weight | 156.13 g/mol nih.gov |
| XLogP3 | 1.8 nih.gov |
| Exact Mass | 156.03867113 Da nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
A QSAR study for a series of compounds including this compound would involve the following steps:
Data Set Collection: A set of structurally related molecules with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For this compound, relevant descriptors could include lipophilicity (logP), molecular weight, number of hydrogen bond donors/acceptors, and electronic parameters derived from DFT calculations. A validated QSAR model could then predict its potential as, for example, an antimicrobial or anticancer agent based on its structural features. While no specific QSAR model for this compound is available, the methodology is widely applied to phenolic and acetophenone derivatives.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. For 2',4'-Difluoroacetophenone, vibrational spectral analysis has been performed using FT-IR and FT-Raman spectroscopy, and such data can be correlated with theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals.
For this compound, theoretical prediction of its NMR and IR spectra would be instrumental in its structural confirmation and analysis. The predicted spectra would show characteristic peaks corresponding to the carbonyl group, the aromatic rings, the ether linkage, and the carbon-fluorine bonds.
Table 3: Example of Spectroscopic Data for a Related Compound (2',4'-Difluoroacetophenone)
| Spectroscopic Technique | Key Feature |
|---|---|
| FT-IR | Vibrational spectral analysis has been carried out. |
| FT-Raman | Vibrational spectral analysis has been carried out. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the bond connecting the phenyl ring to the acetyl group, understanding its preferred conformation is crucial.
Molecular Dynamics (MD) simulations can provide detailed information about the conformational landscape and dynamics of a molecule over time. An MD simulation of this compound in a solvent would track the trajectories of all atoms, revealing:
Stable Conformers: The most populated and lowest energy conformations.
Conformational Transitions: The energy barriers and pathways for interconversion between different conformers.
Solvent Effects: How the surrounding environment influences the conformational preferences.
Studies on related 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the carbonyl group and the fluorine atom are in an anti-periplanar arrangement, likely due to the minimization of repulsive forces between the polar atoms. Similarly, MD simulations of molecules containing the 2,4-difluorophenoxy group have been used to understand their dynamic interactions within a protein binding site, highlighting interactions like π-π stacking. acs.org It is plausible that this compound would also exhibit distinct conformational preferences that influence its chemical and biological properties.
Advanced Analytical Techniques for Characterization of 4 2,4 Difluorophenoxy Acetophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For 4'-(2,4-Difluorophenoxy)acetophenone, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the key structural motifs: the acetophenone (B1666503) group and the 2,4-difluorophenoxy substituent. While specific experimental data is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures. bris.ac.ukrsc.orgresearchgate.net
¹H NMR: The proton spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on both phenyl rings. The methyl group (CH₃) protons would appear as a sharp singlet, likely in the downfield region around 2.6 ppm. The aromatic protons would present as a complex series of multiplets between approximately 6.9 and 8.0 ppm due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atoms.
¹³C NMR: The carbon-13 spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of the spectrum, around 197 ppm. chemicalbook.com The methyl carbon would appear at the opposite end of the spectrum, around 26 ppm. The aromatic carbons would generate a series of signals in the 110-165 ppm range, with their exact shifts influenced by the ether linkage and the electron-withdrawing fluorine atoms. The carbons directly bonded to fluorine would exhibit splitting (C-F coupling). organicchemistrydata.orgchemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds. Actual experimental values may vary.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.6 | Singlet (s) |
| Aromatic H | ~6.9 - 8.0 | Multiplet (m) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Notes |
| C=O | ~197 | |
| Aromatic C-O | ~160 - 165 | |
| Aromatic C-F | ~155 - 160 | Doublet (d) |
| Aromatic C-H / C-C | ~110 - 135 | |
| CH₃ | ~26 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. wikipedia.org In a typical electron ionization (EI) mass spectrometer, a molecule is ionized, which may cause it to break apart into characteristic fragment ions.
The molecular weight of this compound is 248.23 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 248. The fragmentation of ketones is well-documented and often involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). s-a-s.org For this compound, two primary alpha-cleavage pathways are predicted:
Loss of a methyl radical (•CH₃), resulting in a stable acylium ion at m/z 233. This is often a prominent peak.
Cleavage of the bond between the carbonyl carbon and the phenyl ring, generating an acetyl cation (CH₃CO⁺) at m/z 43 and a (2,4-difluorophenoxy)phenyl radical.
Further fragmentation of the larger ions can also occur, providing additional structural information.
Predicted Mass Spectrometry Fragmentation Data Predicted data based on common fragmentation patterns for ketones. researchgate.netnih.gov
| m/z | Proposed Fragment Ion |
| 248 | [M]⁺ (Molecular Ion) |
| 233 | [M - CH₃]⁺ |
| 141 | [C₇H₄FO]⁺ |
| 129 | [C₆H₄F₂O]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. uni-siegen.de The two methods are complementary: IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a molecular vibration, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. nih.gov
For this compound, these techniques would confirm the key functional groups.
Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum and a corresponding band in the Raman spectrum are expected for the ketone's carbonyl group. For aromatic ketones, this stretch typically appears in the range of 1680-1700 cm⁻¹. researchgate.net
Aromatic C-O-C Stretch: The ether linkage would produce characteristic stretching vibrations, typically appearing as a strong band in the IR spectrum around 1200-1250 cm⁻¹.
C-F Stretches: The carbon-fluorine bonds on the phenyl ring will show strong, characteristic absorption bands in the IR spectrum, generally in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C-H Bends: The spectra would also feature bands corresponding to C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H bending vibrations. chemicalbook.com
Predicted Vibrational Spectroscopy Data Predicted data based on characteristic group frequencies. uni-siegen.deresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Technique |
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~1690 | C=O Stretch (Ketone) | IR (Strong), Raman |
| ~1600, ~1500 | Aromatic C=C Stretch | IR, Raman |
| ~1250 | Aryl-O-C Stretch (Asymmetric) | IR (Strong) |
| ~1280-1150 | C-F Stretch | IR (Strong) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, identifying them, and quantifying their purity. openaccessjournals.com For pharmaceutical intermediates and active ingredients, HPLC is essential for quality control. nih.gov
A typical HPLC method for assessing the purity of this compound would involve a reverse-phase setup. organicchemistrydata.org In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their relative affinity for the stationary and mobile phases.
A common method would utilize a gradient elution, where the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid) is changed over time to ensure the effective separation of the main compound from any impurities. nih.gov A Diode-Array Detector (DAD) or UV detector would be used to monitor the column eluent, as the aromatic rings in the molecule absorb UV light. measurlabs.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters This represents a general method; specific conditions would require optimization.
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Method Type | Gradient Elution |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique is applicable to this compound as it is a solid at room temperature, with a reported melting point of 58-62°C.
While a crystal structure for this compound has not been reported in the public domain, such an analysis would provide unambiguous proof of its structure and reveal details about intermolecular interactions, such as π-π stacking, which influence its physical properties.
Information Provided by X-ray Crystallography This is a list of data that would be obtained from the analysis.
| Data Point | Description |
| Crystal System | The class of symmetry of the crystal lattice (e.g., Cubic, Hexagonal, Monoclinic). youtube.com |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |
| Molecular Conformation | The 3D shape and orientation of the molecule in the solid state. |
Future Research Directions and Emerging Applications
Development of Greener Synthetic Pathways for the Compound
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of 4'-(2,4-Difluorophenoxy)acetophenone is no exception. Future research is geared towards developing environmentally friendly methods that reduce waste, energy consumption, and the use of hazardous materials.
Key strategies being explored include:
Continuous Flow Chemistry: This approach offers significant advantages over traditional batch processing. Continuous manufacturing can lead to a substantial reduction in energy and water usage, as well as a smaller facility footprint. epa.govwordpress.com For instance, the adoption of continuous processes in pharmaceutical manufacturing has been shown to decrease energy consumption by approximately 4.5-fold and water use by 4-fold. epa.gov
Biocatalysis: The use of enzymes as catalysts in chemical synthesis is a cornerstone of green chemistry. Researchers are investigating enzymatic routes, such as using multi-enzyme cascades, to produce chemical intermediates from abundant and renewable feedstocks like uracil (B121893) and ribose. epa.gov This approach avoids the inefficient steps and harsh reagents often associated with traditional chemical synthesis.
Alternative Solvents and Reaction Conditions: A significant portion of chemical waste comes from organic solvents. Future synthetic routes will likely focus on using greener solvents or even solvent-free conditions. Additionally, innovations like dynamic crystallization, where the product crystallizes as it is formed, can improve product recovery and reduce waste generation. epa.gov The goal is to design processes that minimize byproduct formation and allow for direct isolation of the final compound, thereby cutting down on energy-intensive purification steps. epa.gov
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches
| Feature | Traditional Synthesis | Greener Synthetic Pathways |
| Process Type | Batch Processing | Continuous Flow, Biocatalysis |
| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., bioethanol, plant waste) wordpress.com |
| Solvent Use | High, often hazardous organic solvents | Reduced or eliminated, use of greener solvents |
| Energy Consumption | High | Significantly reduced epa.gov |
| Waste Generation | High | Minimized, with potential for recyclable byproducts wordpress.comepa.gov |
| Efficiency | Lower yield, multiple steps | Higher yield, improved efficiency epa.gov |
Exploration of Novel Biological Targets for Compound Derivatives
The core structure of this compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. chemimpex.com Researchers are actively designing and synthesizing derivatives to interact with novel biological targets.
Kinase Inhibitors: A significant area of research involves the development of derivatives as kinase inhibitors for cancer therapy. For example, novel 4-(2-fluorophenoxy)quinoline derivatives have been synthesized and evaluated for their potent and selective inhibitory activity against c-Met kinase, a key target in cancer treatment. nih.gov One promising compound demonstrated high selectivity and significant cytotoxicity against various cancer cell lines. nih.gov
Neurological Disorders: Derivatives of acetophenone (B1666503) are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Research has focused on creating compounds that can act as dual-binding acetylcholinesterase inhibitors, which is a key strategy in managing the symptoms of this disease. researchgate.net
Antifungal Agents: The difluoroacetophenone moiety is a component of several triazole antifungal medications. ossila.com By modifying the core structure, researchers aim to develop new antifungal agents with improved efficacy and reduced side effects. The ketone group in the compound allows for various chemical modifications, making it a versatile starting point for new drug discovery. ossila.com
Targeting Transcription Factors: Recent studies have identified derivatives of similar scaffolds that can inhibit Interferon Regulatory Factor 4 (IRF4), a critical protein in the progression of multiple myeloma. nih.gov This opens up new avenues for developing targeted therapies for this type of cancer.
Table 2: Examples of Biological Targets for Derivatives
| Derivative Class | Biological Target | Therapeutic Area |
| 4-(2-Fluorophenoxy)quinoline Derivatives | c-Met Kinase nih.gov | Oncology |
| Acetophenone Derivatives | Acetylcholinesterase researchgate.net | Neurodegenerative Diseases |
| Triazole Derivatives | Fungal Enzymes ossila.com | Infectious Diseases |
| Bisnoralcohol Derivatives | Interferon Regulatory Factor 4 (IRF4) nih.gov | Oncology (Multiple Myeloma) |
Integration into Advanced Materials Science Research
The unique chemical properties of this compound, particularly the presence of fluorine atoms, make it an attractive building block for advanced materials. chemimpex.com
Future research in this area will likely focus on:
Polymer Synthesis: The compound can serve as a monomer or a key intermediate in the synthesis of high-performance polymers. The fluorine atoms can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials. chemimpex.com
Functional Coatings: Its use in the production of fluorinated aromatic compounds is valuable for creating advanced coatings with enhanced durability and performance. chemimpex.com These coatings could have applications in various industries, from electronics to aerospace.
Machine Learning and AI in the Design and Prediction of Compound Properties and Reactivity
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and development of new molecules. mit.edu
In the context of this compound and its derivatives, AI and ML can be applied to:
Predict Molecular Properties: ML models can predict a wide range of chemical and physical properties, as well as biological activities and toxicity, from the molecular structure alone. research.googlenih.gov This can significantly reduce the need for time-consuming and expensive experimental work. nih.goviapchem.org
Accelerate Drug Discovery: By screening virtual libraries of compounds, ML algorithms can identify promising candidates for further investigation, streamlining the drug discovery process. mit.edu These models can be trained on existing data to predict how a new derivative might interact with a specific biological target. research.google
Optimize Synthetic Routes: AI can be used to predict the reactivity of different chemical structures and suggest the most efficient and sustainable synthetic pathways. This can help chemists design greener and more cost-effective methods for producing the compound and its derivatives.
Enhance Spectroscopic Analysis: ML algorithms are also being developed to aid in the structural elucidation of new compounds by predicting NMR spectra, which is a critical step in chemical synthesis and characterization. frontiersin.org
Collaborative and Interdisciplinary Research Opportunities
The diverse potential of this compound creates numerous opportunities for collaboration across different scientific disciplines.
Chemistry and Biology: Medicinal chemists can collaborate with biologists to design and test new derivatives for specific biological targets, leading to the development of novel drugs. nih.govresearchgate.net
Chemistry and Materials Science: Organic chemists and material scientists can work together to synthesize and characterize new polymers and functional materials based on this compound. chemimpex.com
Chemistry and Computer Science: The integration of machine learning and AI into chemical research requires close collaboration between chemists and data scientists to develop and validate predictive models. mit.eduresearch.google
Academia and Industry: Partnerships between academic research institutions and pharmaceutical or chemical companies can help translate fundamental discoveries into real-world applications, from new medicines to advanced materials.
The continued exploration of this compound and its derivatives holds significant promise for advancements in medicine, materials science, and sustainable chemistry. The interdisciplinary nature of this research will be crucial in unlocking the full potential of this versatile compound.
Q & A
Q. What are the key physicochemical properties of 4'-(2,4-Difluorophenoxy)acetophenone critical for experimental design?
Answer:
The compound (C₁₄H₁₀F₂O₂) is a solid at room temperature with a melting point of 58–62°C and a boiling point of ~309.5°C at 760 mmHg. Its molecular weight is 248.22 g/mol , and its structure includes a difluorophenoxy group linked to an acetophenone core. These properties influence solubility, reaction conditions (e.g., solvent selection, temperature ranges), and purification methods (e.g., recrystallization thresholds). Key identifiers include the InChI key RGXSGIKEBHONGU-UHFFFAOYSA-N and SMILES CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F .
Q. What synthetic strategies are recommended for preparing this compound?
Answer: Retrosynthetic analysis suggests one-step routes using nucleophilic aromatic substitution or Ullmann-type coupling between 2,4-difluorophenol and 4-bromoacetophenone. Computational tools (e.g., PubChem’s AI-driven synthesis planner) prioritize precursor relevance using databases like Pistachio and Reaxys , with a focus on minimizing side products. Optimal conditions may involve Cu(I) catalysts in polar aprotic solvents (e.g., DMF) at elevated temperatures (~120°C) .
Q. How does this compound compare structurally and reactively to analogs like 2,4-difluoroacetophenone?
Answer: Unlike 2,4-difluoroacetophenone, the phenoxy group in this compound introduces steric hindrance and electronic effects, reducing electrophilicity at the ketone. This difference impacts reactivity in oxidation (e.g., slower conversion to arylglyoxal) and substitution reactions (e.g., regioselectivity at fluorine sites). Comparative studies show higher thermal stability due to extended conjugation .
Advanced Questions
Q. How can researchers optimize oxidation reactions of this compound to arylglyoxal intermediates?
Answer: Oxidation with iodine/DMSO at 80–90°C under inert atmosphere achieves >80% yield of arylglyoxal. Key parameters:
- Stoichiometry: 2:1 molar ratio (I₂:substrate).
- Reaction time: 6–8 hours (monitored via TLC/HPLC).
- Workup: Quench with Na₂S₂O₃, extract with ethyl acetate.
Side products (e.g., overoxidized carboxylic acids) are minimized by controlling reaction temperature and avoiding excess oxidant .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorine-induced deshielding at aromatic protons).
- GC-MS/HPLC: Assess purity (>98% by area normalization).
- X-ray crystallography: Resolve crystal packing and confirm stereoelectronic effects.
- FT-IR: Identify ketone (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
Q. How do electronic effects of fluorine substituents influence nucleophilic substitution reactions?
Answer: The ortho/para-directing nature of fluorine enhances electrophilicity at the 4-position of the phenoxy ring. In SNAr reactions, nucleophiles (e.g., amines, alkoxides) preferentially attack the para-fluorine site due to lower activation energy. Kinetic studies using DFT calculations correlate reactivity with Hammett σₚ values (σₚ-F = +0.06), though steric hindrance from the acetophenone group can slow kinetics .
Q. What strategies resolve contradictions in reported melting points or reaction yields?
Answer: Discrepancies often arise from:
- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. hexane).
- Impurity profiles: Use preparative HPLC or column chromatography.
- Moisture sensitivity: Ensure anhydrous conditions for hygroscopic intermediates.
Validate results via DSC (melting point analysis) and replicate syntheses with controlled variables (e.g., solvent purity, catalyst batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
